1-Propanamine, 3-(phenylthio)-

Cancer Research Experimental Therapeutics Cytotoxicity Assay

Select 1-Propanamine, 3-(phenylthio)- (PTPA) for its proven 2.2- to 21.4-fold greater in vitro potency over the ethylamine analog PTEA in murine tumor models and as the critical thioether intermediate for synthesizing modafinil-class DAT inhibitors (e.g., JJC8-016, DAT Ki 116 nM) via sulfoxide oxidation. Its unique LogP (2.83) and TPSA (51.3 Ų) profile, combined with nucleophilic amine reactivity, makes it irreplaceable for antiulcer and spasmolytic N-substituted diphenylpropylamine libraries. Ensure chain-length-dependent activity is preserved in your SAR programs.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 2015-09-0
Cat. No. B1219534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, 3-(phenylthio)-
CAS2015-09-0
Synonymsphenylthiopropylamine
phenylthiopropylamine hydrochloride
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCN
InChIInChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
InChIKeyXJESCJCYQFZYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propanamine, 3-(phenylthio)- (CAS 2015-09-0): A Thioether-Functionalized Primary Amine Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-Propanamine, 3-(phenylthio)- (CAS 2015-09-0), also known as 3-phenylthiopropylamine (PTPA), is an organosulfur compound of the phenylthioalkylamine class, characterized by a primary amine terminus and a phenylthioether moiety linked by a three-carbon propyl chain [1]. It serves as a key synthetic intermediate for the preparation of modafinil and related analogs targeting dopamine and serotonin transporters [2], as well as for antiulcer and spasmolytic agents via N‑substituted diphenylpropylamine derivatives [3]. Its combination of nucleophilic amine reactivity and lipophilic thioether character enables its broad utility as a versatile building block in both pharmaceutical and agrochemical research [1].

Why 1-Propanamine, 3-(phenylthio)- Cannot Be Replaced by Common Alkylamine or Phenylalkylamine Analogs


Substituting 1-Propanamine, 3-(phenylthio)- with simpler alkylamines or phenylalkylamines such as 3-phenylpropan-1-amine leads to significant alterations in both physicochemical behavior and biological activity. The phenylthioether ( –S–Ph ) group confers a distinct combination of lipophilicity, polar surface area, and conformational flexibility that directly influences molecular recognition and pharmacokinetic properties . Direct comparative cytotoxicity data against murine tumor lines demonstrates that the propanamine homolog (PTPA) exhibits 2.2- to 10-fold greater in vitro potency than its ethylamine counterpart (PTEA), underscoring that even minor modifications in the alkyl spacer between the thioether and amine functionalities critically modulate activity [1]. Furthermore, the thioether bridge is essential for generating modafinil-class dopamine transporter (DAT) inhibitors, as the sulfur atom serves as a key oxidation site in the synthetic pathway to the active sulfoxide metabolites [2]. Generic substitution thus compromises both the intended pharmacological profile and the downstream synthetic utility of the compound.

Quantitative Evidence Supporting the Selection of 1-Propanamine, 3-(phenylthio)- (CAS 2015-09-0) Over Its Closest Analogs


Enhanced In Vitro Cytotoxicity of 3-Phenylthiopropylamine (PTPA) Relative to Phenylthioethylamine (PTEA) in Murine Tumor Cell Lines

In a direct head-to-head comparative study, the propanamine derivative PTPA (1-Propanamine, 3-(phenylthio)-) demonstrated significantly higher cytotoxicity than its ethylamine analog PTEA (2-phenylthioethylamine) across three murine tumor cell lines. The median effective concentrations (EC50) for growth inhibition were consistently lower for PTPA, with the most pronounced difference observed in L1210 leukemia cells where PTPA was 21.4-fold more potent [1].

Cancer Research Experimental Therapeutics Cytotoxicity Assay

In Vivo Antitumor Efficacy of PTPA Across Multiple Murine Tumor Models

PTPA administration significantly prolonged survival in BDF1 mice bearing four distinct tumor types. While both PTEA and PTPA increased lifespan, the study highlights that multiple daily dosing regimens were superior to single daily injections for both compounds. The propanamine derivative PTPA was evaluated alongside PTEA, confirming its in vivo antitumor activity [1].

In Vivo Pharmacology Tumor Xenograft Models Survival Analysis

Distinct Physicochemical Profile of 1-Propanamine, 3-(phenylthio)- Compared to 3-Phenylpropan-1-amine

Replacement of the methylene (–CH₂–) bridge in 3-phenylpropan-1-amine with a thioether (–S–) in 1-Propanamine, 3-(phenylthio)- significantly alters key physicochemical parameters that govern membrane permeability and solubility. The thioether compound exhibits higher lipophilicity (LogP 2.83 vs. ~1.8 for the carbon analog) and a larger topological polar surface area (TPSA 51.3 Ų vs. 26.0 Ų), resulting in a different permeability profile that may enhance blood-brain barrier penetration while maintaining favorable drug-likeness [1][2].

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Synthetic Utility as a Key Intermediate for Modafinil and Dopamine Transporter Inhibitors

1-Propanamine, 3-(phenylthio)- is an essential intermediate in the synthesis of modafinil and its next-generation analogs such as JJC8-016. The thioether functionality serves as the site for subsequent oxidation to the active sulfoxide, a structural requirement for dopamine transporter (DAT) inhibition [1]. JJC8-016, a modafinil analog derived from this phenylthiopropylamine scaffold, exhibited a Ki of 116 nM for DAT and 360 nM for SERT, representing improved affinity over the parent drug (±)-modafinil and comparable binding to cocaine [2].

Medicinal Chemistry Process Chemistry CNS Drug Discovery

Pharmacological Activity as a Precursor to Antiulcer and Spasmolytic Agents

1-Propanamine, 3-(phenylthio)- is directly employed as a key starting material for the synthesis of N-(3-phenylthiopropyl)-3,3-diphenylpropylamines, a class of compounds with demonstrated antiulcer, antispastic, and spasmolytic activity [1]. The phenylthiopropylamine moiety is essential for the pharmacological activity of the final diphenylpropylamine derivatives, as disclosed in US Patent 4,246,201 and its predecessors [1].

Gastrointestinal Pharmacology Medicinal Chemistry Synthetic Intermediate

Recommended Research and Industrial Application Scenarios for 1-Propanamine, 3-(phenylthio)- (CAS 2015-09-0)


Preclinical Oncology Research: Evaluating Antitumor Efficacy in Murine Models

Based on the direct comparative cytotoxicity data showing PTPA is 3.7- to 21.4-fold more potent than PTEA against P388, L1210, and B16 tumor cell lines [1], 1-Propanamine, 3-(phenylthio)- is suitable for in vivo preclinical studies in BDF1 mouse models of lymphoma, leukemia, and melanoma. Researchers should consider multiple daily dosing regimens, as these were shown to be more effective than single daily injections in increasing lifespan [1].

CNS Drug Discovery: Synthesis of Modafinil Analogs Targeting DAT and SERT

This compound is a critical synthetic intermediate for generating modafinil and its analogs, including JJC8-016, which exhibits DAT Ki of 116 nM and SERT Ki of 360 nM [2]. Medicinal chemistry programs focused on atypical dopamine transporter inhibitors for psychostimulant addiction or wakefulness disorders should procure this phenylthiopropylamine to enable the essential oxidation step that yields the active sulfoxide pharmacophore [3].

Gastrointestinal Drug Development: Synthesis of Antiulcer Diphenylpropylamine Derivatives

Following the synthetic procedures outlined in US Patent 4,246,201, 1-Propanamine, 3-(phenylthio)- is employed in the preparation of N-(3-phenylthiopropyl)-3,3-diphenylpropylamines with demonstrated antiulcer and antispastic activity [4]. This application scenario is directly supported by patent claims specifying the phenylthiopropylamine moiety as essential for pharmacological activity.

Medicinal Chemistry Library Design: Physicochemical Differentiation from Carbon Analogs

With a LogP of 2.83 and TPSA of 51.3 Ų [5], 1-Propanamine, 3-(phenylthio)- offers a distinct physicochemical profile compared to its carbon‑based analog 3-phenylpropan-1-amine (LogP ~1.8, TPSA 26.0 Ų) [6]. This differentiation supports its use in ADME‑aware library design where enhanced lipophilicity and sulfur‑mediated hydrogen‑bonding potential are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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